molecular formula C14H20FN3O3S B2534442 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide CAS No. 2034543-17-2

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide

Cat. No.: B2534442
CAS No.: 2034543-17-2
M. Wt: 329.39
InChI Key: OFQJNEYNERXSHG-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is a chemically interesting compound due to its unique structure incorporating a fluoro group, a methyl group, and a thiadiazol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiadiazole ring: : This might involve the reaction of appropriate precursors under conditions that promote the formation of the sulfur-nitrogen ring system.

  • Introduction of the fluoro group: : Achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

  • Attachment of the pivalamide group: : Typically involves the reaction of a carboxylic acid derivative with a suitable amine.

Industrial Production Methods

Scaling the synthesis for industrial production would require optimizing each step for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors might be employed to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound might undergo oxidation or reduction depending on the functional groups present, specifically the sulfur-nitrogen bonds in the thiadiazole ring.

  • Substitution Reactions: : The fluoro group can participate in nucleophilic aromatic substitution, and the amide linkage can be targeted in various nucleophilic acyl substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles like amines or thiols under mild to moderate heating conditions.

Major Products

The specific products depend on the reactants and conditions used, but generally, one can expect derivatives that retain the core thiadiazole and amide structures with modified substituents.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide finds applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential inhibitor or activator of enzymatic pathways due to its unique structure.

  • Medicine: : Possible therapeutic agent or lead compound for drug development, particularly in targeting diseases where fluorinated compounds show efficacy.

  • Industry: : As a specialty chemical, it could serve in materials science for the creation of novel polymers or coatings.

Mechanism of Action

The mechanism of action for such a compound typically involves its interaction with biological molecules like enzymes or receptors. The fluorine atom can increase the compound's lipophilicity, improving its ability to cross biological membranes. The thiadiazole ring may interact with metal ions in biological systems, potentially inhibiting metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole

  • N-(2-ethyl)pivalamide

Uniqueness

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide stands out due to the specific incorporation of both a fluoro group and a pivalamide, which can modify its physical properties and biological activity uniquely compared to other structurally related compounds.

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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-14(2,3)13(19)16-7-8-18-12-9-10(15)5-6-11(12)17(4)22(18,20)21/h5-6,9H,7-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQJNEYNERXSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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